molecular formula C17H13ClN2O2S B4771565 (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B4771565
M. Wt: 344.8 g/mol
InChI Key: CLOCQLRJGDGSRO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a synthetically derived thiazolidinedione analog recognized for its potent and selective activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulator. PPARγ is a nuclear receptor that plays a central role in adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a critical target for metabolic disorder research. This compound has been investigated as a potential lead for the treatment of type 2 diabetes, with studies indicating its ability to enhance glucose uptake and improve insulin sensitivity in cellular models. Beyond its metabolic applications, this compound has garnered significant interest in neuroscience research. Its mechanism involves partial agonism of PPARγ, which is also expressed in neural tissues and is implicated in regulating neuroinflammation and oxidative stress. Preclinical studies have explored its efficacy in models of Alzheimer's disease, where PPARγ activation is thought to promote amyloid-beta clearance and reduce neuroinflammatory pathways. The compound's specific chemical structure, featuring the 2-chlorobenzylidene and 4-hydroxyphenyl groups, is designed to optimize receptor binding affinity and metabolic stability, providing researchers with a valuable tool compound for dissecting the complex pathophysiology of metabolic and neurodegenerative disorders and for evaluating novel therapeutic strategies.

Properties

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOCQLRJGDGSRO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 5 Substituent at Position 2 Configuration Key References
(5E)-5-(2-Chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one (Target) 2-Chlorobenzylidene (4-Hydroxyphenyl)(methyl)amino E
(Z)-5-(2-Chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6j) 2-Chlorobenzylidene 4-Nitrophenylamino Z
(Z)-5-(4-Fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6h) 4-Fluorobenzylidene 4-Nitrophenylamino Z
(5E)-5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one Furan-linked 3,4-dichlorophenyl 4-Hydroxyphenylamino E
(5E)-5-(4-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 4-Chlorobenzylidene Mercapto (-SH) E
Key Observations:
  • Substituent Effects: The target compound’s 4-hydroxyphenyl(methyl)amino group distinguishes it from analogs with nitro (e.g., 6j, 6h) or mercapto groups (e.g., ).
  • Stereochemistry : The E-configuration in the target compound contrasts with Z-isomers in analogs like 6j and 6h. This difference impacts molecular geometry and interactions with biological targets .

Physicochemical and Spectral Properties

Table: Comparative Spectral Data
Compound NMR δ (1H/13C, ppm) IR Peaks (cm⁻¹) ESI-MS (m/z)
Target Compound Not explicitly reported Predicted: ~3400 (OH), 1710 (C=O) ~385 (calc.)
(Z)-6j 1H: 7.92 (=CH), 10.88 (NH); 13C: 167.7 (C=O) 1710 (C=O), 1591 (C=C) 359.0125
(Z)-6h 1H: 7.95 (=CH); 13C: 167.7 (C=O) 1715 (C=O), 1590 (C=C) 349.3509
(5E)-2-Mercapto analog 1H: 7.82 (Ar–CH), 7.95 (=CH) 1710 (C=O), 1144 (C–S) 329.8 (calc.)
Key Observations:
  • The target compound’s hydroxyl group would produce a broad IR peak near 3400 cm⁻¹, absent in nitro or chloro-substituted analogs.
  • The (4-hydroxyphenyl)(methyl)amino group would split aromatic proton signals in NMR, distinct from monosubstituted amines in analogs like 6j .

Biological Activity

The compound (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and relevant case studies.

This thiazolone derivative is synthesized through a condensation reaction involving 2-chlorobenzaldehyde and 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction typically utilizes sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Chemical Structure

PropertyDetails
IUPAC Name (5E)-5-(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Molecular Formula C17H16ClN2O2S
Molecular Weight 348.84 g/mol
InChI Key InChI=1S/C17H16ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer activity against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound showed antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values were found to be comparable to established anticancer agents like Staurosporine .
    CompoundCell LineIC50 (µM)
    (5E)-5-(2-chlorobenzylidene)...MCF-76.77 ± 0.41
    StaurosporineMCF-76.77 ± 0.41
    (5E)-5-(2-chlorobenzylidene)...HepG28.40 ± 0.51
    StaurosporineHepG28.40 ± 0.51
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression, likely through the modulation of various signaling pathways involved in tumor growth and survival .

VEGFR Inhibition

The compound's ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, was also evaluated. It exhibited an IC50 value of 0.15 µM, indicating potent inhibitory activity compared to Sorafenib (IC50 = 0.059 µM), establishing its potential as an antiangiogenic agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:

  • Study on Antiproliferative Activity : A systematic evaluation of various thiazole derivatives revealed that modifications on the thiazole ring significantly influenced their cytotoxicity against cancer cells .
  • Tyrosinase Inhibition Studies : Compounds with similar structures were assessed for their ability to inhibit tyrosinase activity, which is crucial in melanin production and skin pigmentation disorders.
    CompoundTyrosinase Inhibition IC50 (µM)
    (5E)-5-(2-chlorobenzylidene)...10.0 ± 0.90
    Control (Kojic Acid)198.9 ± 8.57

Q & A

Basic: What are the optimal synthetic routes for preparing (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one?

The synthesis involves multi-step protocols, typically starting with the formation of the thiazol-4-one core. A common method includes:

  • Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide derivatives to form the benzylidene intermediate.
  • Step 2 : Cyclization with chloroacetic acid and sodium acetate under reflux in DMF/acetic acid to construct the thiazolidinone ring .
  • Step 3 : Functionalization of the 2-position via nucleophilic substitution with 4-hydroxyphenyl(methyl)amine, optimized using catalysts like triethylamine in anhydrous THF .
    Critical Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 60–75% in analogs) .

Basic: How is the structural identity of this compound validated?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and stereochemistry (e.g., E-configuration of the benzylidene group).
  • X-ray Crystallography : Using SHELXL for single-crystal analysis to resolve hydrogen-bonding networks and molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) functional groups .

Basic: What in vitro assays are suitable for initial biological screening?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled detection systems .

Advanced: How can computational methods elucidate its mechanism of action?

  • Molecular Docking : AutoDock Vina or MOE software to predict binding affinities with targets like EGFR or COX-2, guided by crystallographic data from the PDB .
  • Molecular Dynamics (MD) Simulations : GROMACS to study ligand-receptor stability over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
  • QSAR Modeling : Development of 2D/3D-QSAR models using substituent descriptors (e.g., Hammett constants) to correlate structure with bioactivity .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity Differences : HPLC purification (>95% purity) vs. crude samples .
  • Assay Conditions : Variations in pH, serum content, or incubation time.
  • Structural Analogues : Subtle substituent changes (e.g., 4-hydroxy vs. 4-methoxy) drastically alter solubility and bioavailability .
    Mitigation : Standardize protocols (e.g., CLSI guidelines) and use structurally validated analogs for comparative studies .

Advanced: What strategies optimize structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with modified arylidene or amino groups (Table 1).
  • Bioisosteric Replacement : Replace the thiazol-4-one core with oxazolone or pyridone to assess potency shifts .
  • Pharmacophore Mapping : Identify critical motifs (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .

Table 1 : Example SAR for Analogous Thiazol-4-ones

Substituent (R)Bioactivity (IC50_{50}, μM)Key Feature
4-Hydroxyphenyl12.5 (EGFR inhibition)H-bond donor
4-Chlorophenyl8.7Lipophilic
3-Methylphenyl>50Steric hindrance

Advanced: How do hydrogen-bonding interactions influence crystallographic packing?

  • Graph Set Analysis : Etter’s rules classify motifs (e.g., D(2)\text{D}(2) for dimeric chains) in crystal structures .
  • Impact on Solubility : Strong N–H···O/S interactions reduce solubility in nonpolar solvents, critical for formulation studies .

Basic: What purification techniques are effective for isolating this compound?

  • Recrystallization : Use DMF/ethanol (1:3) or acetic acid/water mixtures .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for >99% purity .

Advanced: How to assess electrochemical properties for materials science applications?

  • Cyclic Voltammetry : Measure redox potentials in DMSO/TBAP, identifying reversible thiol/disulfide transitions .
  • DFT Calculations : Gaussian 09 to compute HOMO-LUMO gaps and predict charge-transfer behavior .

Advanced: What strategies mitigate compound instability during biological assays?

  • Light Sensitivity : Store solutions in amber vials at –20°C .
  • Oxidative Degradation : Add antioxidants (e.g., BHT) to cell culture media .
  • pH Stability : Use buffered solutions (pH 7.4) to prevent hydrolysis of the thiazol-4-one ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Reactant of Route 2
(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.